Ethyl 2-amino-4-bromo-5-chlorobenzoate chemical properties
Ethyl 2-amino-4-bromo-5-chlorobenzoate chemical properties
An In-Depth Technical Guide to Ethyl 2-amino-4-bromo-5-chlorobenzoate: Properties, Synthesis, and Applications
Abstract
Ethyl 2-amino-4-bromo-5-chlorobenzoate is a halogenated anthranilic acid ester, a class of compounds recognized for its utility as a versatile building block in synthetic organic chemistry. The strategic placement of amino, bromo, chloro, and ethyl ester functionalities on the benzene ring provides multiple reaction sites, making it a valuable precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This technical guide offers a comprehensive analysis of its core chemical properties, a detailed protocol for its synthesis, an overview of its spectral characteristics, and a discussion of its reactivity and potential applications for researchers and professionals in drug development and materials science.
Chemical Identity and Structure
Ethyl 2-amino-4-bromo-5-chlorobenzoate is systematically identified by its IUPAC name. Its unique structure is registered under a specific CAS number, ensuring unambiguous identification in chemical databases and literature.
The molecular structure consists of a benzene ring substituted with an amino group at position 2, a bromine atom at position 4, a chlorine atom at position 5, and an ethyl carboxylate group at position 1. This polysubstituted pattern is crucial for its role as a synthetic intermediate.
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IUPAC Name: Ethyl 2-amino-4-bromo-5-chlorobenzoate
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CAS Number: 1823898-16-3
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Molecular Formula: C₉H₉BrClNO₂
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Synonym(s): Not widely available, often referred to by its IUPAC name or CAS number.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| Molecular Weight | 278.53 g/mol | |
| InChI | 1S/C9H9BrClNO2/c1-2-14-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2,12H2,1H3 | |
| InChIKey | IYUZNTYSCJECQG-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)C1=C(N)C=C(Br)C(Cl)=C1 |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound are fundamental to its handling, storage, and application in synthetic protocols. While extensive experimental data for this specific molecule is not broadly published, properties can be reliably inferred from closely related analogs and computational predictions.
Table 2: Physicochemical Properties
| Property | Value/Description | Notes |
| Appearance | Expected to be a solid at room temperature. | Based on related substituted aminobenzoates. |
| Melting Point | Not experimentally determined in provided sources. | |
| Boiling Point | Not experimentally determined in provided sources. | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane; sparingly soluble in water. | Typical for organic esters. |
| Storage | Store in a cool, dry, well-ventilated place away from light and strong oxidizing agents. | [1][2] |
Spectroscopic Profile
Spectroscopic analysis is essential for structure elucidation and purity assessment. The following data is based on characteristic values for the functional groups present and data from analogous compounds.[3][4][5]
Table 3: Key Spectroscopic Assignments
| Technique | Key Signals and Expected Interpretation |
| ¹H NMR | ~1.3-1.4 ppm (t, 3H): Protons of the ethyl ester CH₃ group. ~4.3-4.4 ppm (q, 2H): Protons of the ethyl ester CH₂ group. ~5.8-6.0 ppm (br s, 2H): Protons of the primary amine (NH₂) group. ~6.8-8.0 ppm (2H): Two singlets or doublets corresponding to the aromatic protons. The exact chemical shifts are influenced by the electronic effects of the substituents. |
| ¹³C NMR | ~14 ppm: Ethyl ester CH₃ carbon. ~61 ppm: Ethyl ester CH₂ carbon. ~110-150 ppm: Aromatic carbons. ~167 ppm: Carbonyl carbon of the ester group. |
| IR (cm⁻¹) | ~3500-3300 cm⁻¹: N-H stretching vibrations (two bands for primary amine). ~1730-1680 cm⁻¹: C=O stretching of the ester carbonyl. ~1620-1580 cm⁻¹: N-H bending and C=C aromatic ring stretching. ~1250 cm⁻¹: C-O stretching of the ester. ~800-600 cm⁻¹: C-Cl and C-Br stretching. |
| Mass Spec. (MS) | m/z 278/280 [M]⁺: Molecular ion peak showing characteristic isotopic pattern for bromine (approx. 1:1 ratio for ⁷⁹Br/⁸¹Br). Fragments: Loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅) are expected fragmentation pathways.[6] |
Synthesis Protocol
The most direct and logical synthesis of Ethyl 2-amino-4-bromo-5-chlorobenzoate involves the esterification of its corresponding carboxylic acid, 2-amino-4-bromo-5-chlorobenzoic acid. This is a classic Fischer esterification, which utilizes an alcohol in the presence of a strong acid catalyst.
Causality in Experimental Design: The choice of a strong acid like sulfuric acid is critical; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol. The reaction is typically heated under reflux to increase the reaction rate. As esterification is an equilibrium process, using an excess of the alcohol (ethanol) helps to shift the equilibrium towards the product side, maximizing the yield.
Diagram: Synthesis Workflow
Caption: Fischer Esterification Workflow
Step-by-Step Experimental Protocol
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-bromo-5-chlorobenzoic acid (1.0 eq).
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Solvent and Catalyst Addition: Add an excess of absolute ethanol (e.g., 10-20 eq) to serve as both reactant and solvent. Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup - Quenching and Neutralization: After cooling the mixture to room temperature, slowly pour it into a beaker containing ice-water. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 times). Combine the organic layers.
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Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ethyl 2-amino-4-bromo-5-chlorobenzoate.
This protocol is a generalized procedure based on established chemical principles for Fischer esterification and should be adapted and optimized for specific laboratory conditions.[5]
Reactivity and Synthetic Applications
The chemical reactivity of Ethyl 2-amino-4-bromo-5-chlorobenzoate is governed by its three primary functional groups: the nucleophilic amino group, the electrophilic ester carbonyl, and the aromatic ring which can participate in substitution reactions.
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Amino Group Reactivity: The primary amine is a potent nucleophile and a key site for derivatization. It can readily undergo N-alkylation, N-acylation, and diazotization reactions. This functionality is crucial for building heterocyclic rings, such as quinazolinones, which are important pharmacophores.[7][8]
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Ester Group Reactivity: The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be converted to an amide via aminolysis.
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Aromatic Ring: The halogen substituents (Br and Cl) can be modified through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents onto the aromatic core.
This compound serves as a critical starting material for synthesizing more complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents. Derivatives of anthranilic acid are known precursors to a wide range of biologically active compounds.[3][9][10]
Diagram: Potential Reaction Pathways
Caption: Key Reaction Pathways
Safety and Handling
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General Hazards: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation.[1][12]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
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Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or vapors are generated, a NIOSH-approved respirator may be necessary.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
Conclusion
Ethyl 2-amino-4-bromo-5-chlorobenzoate is a highly functionalized synthetic intermediate with significant potential in organic synthesis. Its unique arrangement of reactive sites—an amino group for nucleophilic reactions and heterocycle formation, an ester for further modification, and two distinct halogens for cross-coupling—makes it an attractive building block for creating diverse and complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers aiming to leverage its capabilities in the fields of medicinal chemistry and materials science.
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